N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the utility of related chemical structures in synthesizing various heterocyclic compounds. For instance, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles leads to the synthesis of trichloromethylated bridgehead N-heterocycles, highlighting a method for introducing complexity into heterocyclic frameworks (Yavari, Sabbaghan, & Hossaini, 2006). Similarly, the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety demonstrates the compound's role in antimicrobial activity studies (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antimicrobial and Anticancer Activities
Some derivatives synthesized using structurally similar compounds have been evaluated for their antimicrobial and anticancer activities. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising results in anticancer activity tests, suggesting the potential for developing new therapeutic agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Novel Synthetic Routes and Molecular Interaction Studies
Thermolysis of certain derivatives provides new synthetic routes to pyrrolo[2,3-c]pyridazines, illustrating the compound's versatility in synthesizing novel heterocyclic structures (Maeba & Castle, 1979). Additionally, studies on molecular interactions of analogous compounds with receptors can offer insights into designing more effective drug molecules (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Properties
IUPAC Name |
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-10-8-14(15(24)9-19)11(2)23(10)21-17(25)16-12-6-4-5-7-13(12)18(26)22(3)20-16/h4-8H,9H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQSWTWQMZMPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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